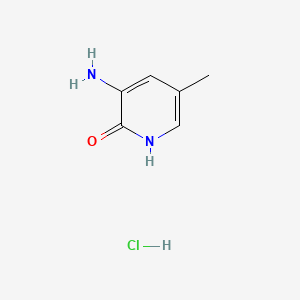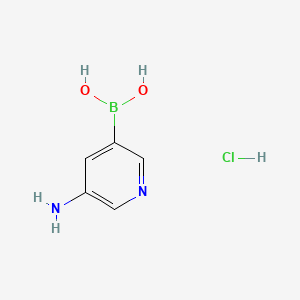
(5-Aminopyridin-3-yl)boronic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Aminopyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 1310384-34-9 . It has a molecular weight of 174.39 and its IUPAC name is 5-amino-3-pyridinylboronic acid hydrochloride .
Molecular Structure Analysis
The molecular formula of “(5-Aminopyridin-3-yl)boronic acid hydrochloride” is C5H8BCLN2O2 . Its InChI Code is 1S/C5H7BN2O2.ClH/c7-5-1-4 (6 (9)10)2-8-3-5;/h1-3,9-10H,7H2;1H and its InChI Key is FFNXDGUUZKYZGR-UHFFFAOYSA-N . The Canonical SMILES structure is B (C1=CC (=CN=C1)N) (O)O.Cl .Physical And Chemical Properties Analysis
“(5-Aminopyridin-3-yl)boronic acid hydrochloride” has a molecular weight of 174.39 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Novel Boronic Compounds
Boronic acids, including variations like (5-Aminopyridin-3-yl)boronic acid hydrochloride, are instrumental in the synthesis of novel compounds through processes like the Suzuki cross-coupling reaction. They serve as critical intermediates in the construction of complex molecular structures, often acting as partners in coupling reactions to produce diverse libraries of new compounds, as illustrated in the synthesis of novel halopyridinylboronic acids and esters (Bouillon et al., 2003).
2. Development of Efficient Synthesis Methods
Significant efforts are made to develop cost-effective and practical synthesis methods for boronic acid derivatives. The emphasis is on processes that yield high purity products, as seen in the development of an efficient synthesis approach for (2-aminopyrimidin-5-yl) boronic acid, highlighting the critical role of boronic acids in the optimization of synthetic pathways (Patel et al., 2016).
3. Catalysis in Organic Reactions
Boronic acids are not only structural intermediates but also act as catalysts in various organic reactions. For instance, they play a significant role in catalyzing enantioselective reactions, as seen in the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic property opens up pathways to synthesizing densely functionalized cyclohexanes, showcasing the versatility of boronic acids in facilitating complex organic transformations (Hashimoto et al., 2015).
4. Analytical Challenges and Solutions
Boronic acids, including derivatives of (5-Aminopyridin-3-yl)boronic acid hydrochloride, pose unique analytical challenges due to their reactive nature, especially in contexts like purity analysis. Innovative analytical strategies are employed to stabilize these compounds and ensure accurate analysis, as demonstrated in the examination of reactive pinacolboronate esters (Zhong et al., 2012).
Zukünftige Richtungen
The future directions for the study of “(5-Aminopyridin-3-yl)boronic acid hydrochloride” and similar compounds involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs . The introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Eigenschaften
IUPAC Name |
(5-aminopyridin-3-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNXDGUUZKYZGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694483 |
Source


|
| Record name | (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopyridin-3-yl)boronic acid hydrochloride | |
CAS RN |
1310384-34-9 |
Source


|
| Record name | Boronic acid, B-(5-amino-3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)
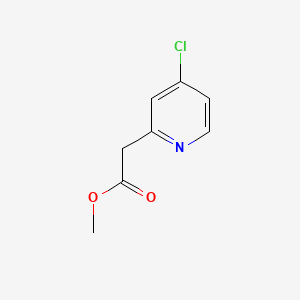
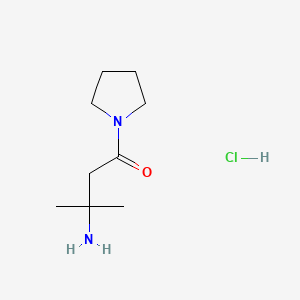
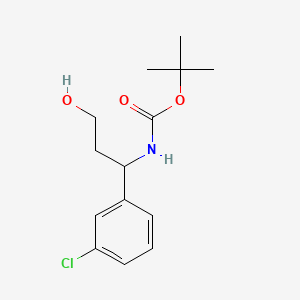



![2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B581523.png)


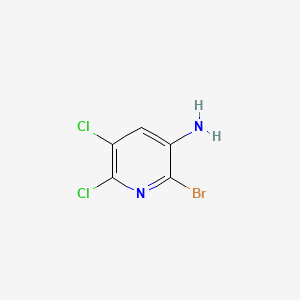
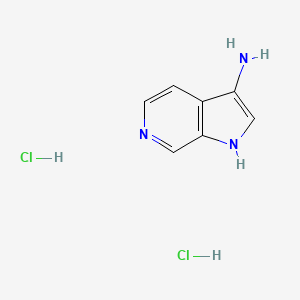
![{[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenylcarbamoyl]-methyl}-carbamic acid tert-butyl ester](/img/structure/B581534.png)
